molecular formula C19H22N6O4 B12385123 Pomalidomide 4'-alkylC6-azide

Pomalidomide 4'-alkylC6-azide

Cat. No.: B12385123
M. Wt: 398.4 g/mol
InChI Key: HIFBXUYLIWPOBR-UHFFFAOYSA-N
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Description

Pomalidomide 4’-alkylC6-azide is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand. This compound is designed to facilitate the recruitment of CRBN protein and is used in the formation of PROTAC (Proteolysis Targeting Chimeras). It is a functionalized cereblon ligand that incorporates an E3 ligase ligand plus an alkylC6 linker with a terminal azide ready for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4’-alkylC6-azide involves multiple steps. One method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .

Industrial Production Methods

Industrial production methods for Pomalidomide and its derivatives, including Pomalidomide 4’-alkylC6-azide, often involve continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The continuous flow approach typically involves 3-4 steps and yields around 38-47% overall .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide 4’-alkylC6-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically conjugates where the azide group has reacted with an alkyne or strained alkyne to form a triazole ring .

Scientific Research Applications

Pomalidomide 4’-alkylC6-azide is primarily used in the development of PROTACs, which are a novel class of therapeutic agents that target proteins for degradation. These compounds have applications in:

    Chemistry: Used as a building block for synthesizing PROTACs.

    Biology: Facilitates the study of protein function and degradation pathways.

    Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Pomalidomide 4’-alkylC6-azide exerts its effects by recruiting the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound is designed to attach to a protein through a linker, enabling the formation of PROTAC, which brings the target protein and the E3 ligase into proximity, leading to the degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide 4’-alkylC6-azide is unique due to its functionalized azide group, which allows for the formation of PROTACs. This feature enables the targeted degradation of specific proteins, making it a valuable tool in drug development and therapeutic applications .

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

4-(6-azidohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H22N6O4/c20-24-22-11-4-2-1-3-10-21-13-7-5-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)23-17(14)27/h5-7,14,21H,1-4,8-11H2,(H,23,26,27)

InChI Key

HIFBXUYLIWPOBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN=[N+]=[N-]

Origin of Product

United States

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